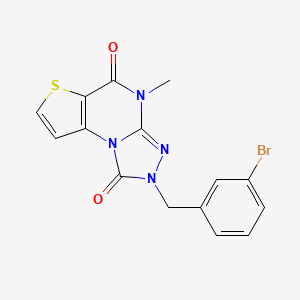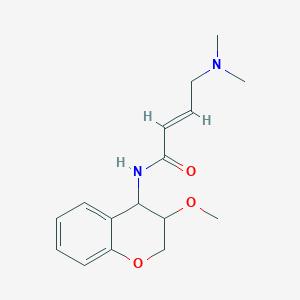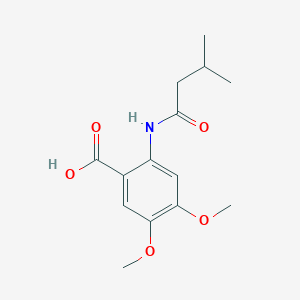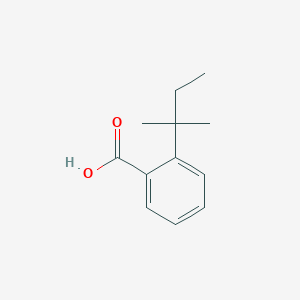![molecular formula C18H18N4OS B2475597 N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide CAS No. 392248-04-3](/img/structure/B2475597.png)
N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide” is a compound that contains a 1,2,4-triazole moiety. Triazoles are a class of nitrogen-containing heterocyclic compounds that have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Scientific Research Applications
Antimicrobial Activity
Compounds derived from N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide have been explored for their antibacterial and antifungal properties. Studies have synthesized novel sulfanilamide-derived 1,2,3-triazole compounds showing promising antibacterial potency against several strains, except for Candida albicans and Candida mycoderma (Wang, Wan, & Zhou, 2010). Similarly, the synthesis of various sulfanilamide derivatives has led to the evaluation of their antibacterial and antifungal activities, highlighting the potential for further pharmaceutical applications (Lahtinen et al., 2014).
Antiproliferative and Antilipolytic Activities
The compound and its derivatives have been investigated for their antiproliferative activities, particularly in the context of obesity-related colorectal cancer cells and pancreatic lipase inhibition. This research suggests the potential for developing novel antidiabesity and antineoplastic agents (Shkoor et al., 2021).
Antifungal Activity
Research into Schiff bases of 5-ethoxycarbonylmethylsulfanyl-1,2,4-triazole derivatives, synthesized from this compound, has indicated better antifungal activities against Gibberella saubinetii and Fusarium oxysporium compared to standard antifungal agents (Qingcu, 2014).
Chemical Synthesis and Reactivity
The compound's chemical properties have been utilized in the synthesis of β-sulfanyl enamides through a reaction with thioesters, showcasing the potential for creating sulfur-containing compounds with enhanced antimicrobial activity (Miura, Fujimoto, Funakoshi, & Murakami, 2015). Moreover, its application in the microwave-assisted Fries rearrangement for the synthesis of benzamide derivatives underlines its significance in developing new chemical methodologies (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-13-6-5-9-15(10-13)17(23)19-11-16-20-21-18(24)22(16)12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVOOGFXAKHBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2475521.png)
![1-(benzo[d]isoxazol-3-yl)-N-(3-methylisoxazol-5-yl)methanesulfonamide](/img/structure/B2475523.png)


![N-(2-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2475528.png)
![4-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475530.png)




![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2475536.png)
